N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine
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Overview
Description
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a silanamine core, which is further substituted with three isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 3-chlorophenylamine with a silane precursor under controlled conditions. One common method involves the use of chlorosilanes and isopropanol in the presence of a catalyst to facilitate the formation of the desired silanamine compound. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the silicon atom.
Hydrolysis: The isopropoxy groups can be hydrolyzed in the presence of water or acidic conditions to form silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can promote hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the isopropoxy groups can yield silanols, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group allows for specific binding interactions, while the silanamine core can participate in various chemical reactions. The pathways involved may include signal transduction, catalytic activity, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2,2-diphenylacetamide
- N-(3-Chlorophenyl)(propan-2-yloxy)carbothioamide
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is unique due to its combination of a chlorophenyl group with a silanamine core and three isopropoxy groups This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
82991-90-0 |
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Molecular Formula |
C15H26ClNO3Si |
Molecular Weight |
331.91 g/mol |
IUPAC Name |
3-chloro-N-tri(propan-2-yloxy)silylaniline |
InChI |
InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-8-14(16)10-15/h7-13,17H,1-6H3 |
InChI Key |
TUGRMNMXWVTONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](NC1=CC(=CC=C1)Cl)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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